2,3-Dihydroxyterephthalaldehyde 2,3-Dihydroxyterephthalaldehyde
Brand Name: Vulcanchem
CAS No.: 148063-59-6
VCID: VC7433827
InChI: InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H
SMILES: C1=CC(=C(C(=C1C=O)O)O)C=O
Molecular Formula: C8H6O4
Molecular Weight: 166.132

2,3-Dihydroxyterephthalaldehyde

CAS No.: 148063-59-6

Cat. No.: VC7433827

Molecular Formula: C8H6O4

Molecular Weight: 166.132

* For research use only. Not for human or veterinary use.

2,3-Dihydroxyterephthalaldehyde - 148063-59-6

Specification

CAS No. 148063-59-6
Molecular Formula C8H6O4
Molecular Weight 166.132
IUPAC Name 2,3-dihydroxyterephthalaldehyde
Standard InChI InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H
Standard InChI Key RDXRJTTYBZXJNE-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C=O)O)O)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular structure of 2,3-dihydroxyterephthalaldehyde features a benzene ring substituted with hydroxyl (-OH) and aldehyde (-CHO) groups at adjacent positions (Figure 1). Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₈H₆O₄
SMILESC1=CC(=C(C(=C1C=O)O)O)C=O
InChI KeyRDXRJTTYBZXJNE-UHFFFAOYSA-N
IUPAC Name2,3-Dihydroxyterephthalaldehyde

The presence of ortho-dihydroxy and aldehyde groups enables chelation with metal ions and participation in condensation reactions, making it a versatile precursor in coordination chemistry .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, as reported in PubChem, highlight its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.03389130.8
[M+Na]⁺189.01583143.2
[M-H]⁻165.01933130.8

These values are critical for mass spectrometry-based identification in complex mixtures .

Synthesis and Scalability

Historical Development

The large-scale synthesis of 2,3-dihydroxyterephthalaldehyde derivatives was first optimized in 1999, with methods focusing on the hydroxylation and formylation of benzene precursors . A representative protocol involves:

  • Protection of hydroxyl groups: Using methylating agents to convert 1,2-dihydroxybenzene (catechol) to 1,2-dimethoxybenzene.

  • Formylation: Introducing aldehyde groups via Vilsmeier-Haack reaction or directed ortho-metalation.

  • Deprotection: Acidic hydrolysis to regenerate hydroxyl groups .

This approach yields dimethyl 2,3-dihydroxyterephthalate as an intermediate, which is subsequently hydrolyzed to the dialdehyde .

Modern Synthetic Routes

Recent advances employ Suzuki-Miyaura coupling and oxidative demethylation to enhance regioselectivity. For example, TCI America reports a purity of >98% (GC) for commercially available 2,3-dihydroxyterephthalaldehyde, synthesized via controlled oxidation of 2,3-dihydroxyterephthalic acid .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Key physical properties include:

PropertyValueSource
Melting Point148–152°C
Storage Conditions<15°C, inert atmosphere
SolubilitySoluble in polar aprotic solvents (DMAc, DMF)

The compound is air-sensitive, necessitating storage under nitrogen or argon to prevent oxidation .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectra reveal characteristic peaks:

  • O-H stretch: 3200–3500 cm⁻¹ (broad, hydroxyl groups)

  • C=O stretch: 1680–1700 cm⁻¹ (aldehyde carbonyl)

  • C-O stretch: 1250–1300 cm⁻¹ (phenolic ether)

Powder X-ray diffraction (PXRD) patterns for its COF derivatives show crystallinity with d-spacings correlating to pore sizes of 1.5–2.0 nm .

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

2,3-Dihydroxyterephthalaldehyde serves as a key monomer in COF synthesis. For instance, COF-305, constructed with tetrakis(4-aminophenyl)methane, exhibits a dia topology and the largest unit cell among known COFs (as of 2024) . The compound’s hydroxyl groups facilitate hydrogen bonding, enabling precise control over framework geometry and porosity .

COF PropertyValue
Surface Area1200–1500 m²/g
Pore Size1.8 nm
ApplicationGas storage, catalysis

Coordination Polymers and Sensors

The compound’s aldehyde groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form luminescent complexes. These materials exhibit solvatochromic behavior, enabling their use in humidity and pH sensors .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin post-handling
H319: Eye irritationP305+P351+P338: Eye rinse

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .

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